# determining optimal concentration of AM095 free acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | AM095 free acid |           |
| Cat. No.:            | B560070         | Get Quote |

### **Technical Support Center: AM095 Free Acid**

Welcome to the technical support center for **AM095** free acid. This guide provides detailed information for researchers, scientists, and drug development professionals on determining the optimal concentration of AM095 for your experiments.

### Frequently Asked Questions (FAQs)

Q1: What is AM095 and what is its mechanism of action?

A1: AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking its downstream signaling pathways.[1][2][4] LPA1 is a G protein-coupled receptor (GPCR) involved in various cellular processes, and its signaling is associated with conditions like fibrosis.[4][5]

Q2: What is the primary application of AM095 in research?

A2: AM095 is primarily used in research to investigate the role of the LPA1 receptor in various physiological and pathological processes. It has been utilized in studies related to fibrosis (including lung, kidney, and dermal fibrosis), cancer cell migration, and diabetic nephropathy.[4] [5][6][7]

Q3: What is the molecular weight and formula of AM095 free acid?



A3: The molecular weight of **AM095 free acid** is 456.49 g/mol , and its chemical formula is C27H24N2O5.[1][7][8]

Q4: How should I store AM095 free acid?

A4: AM095 powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1][2][3][7] For shorter periods, stock solutions can be kept at -20°C for about a month.[2]

## **Determining Optimal Concentration**

The optimal concentration of AM095 can vary significantly depending on the experimental model (in vitro vs. in vivo) and the specific assay being performed. Below are tables summarizing reported concentrations and IC50 values to guide your experimental design.

#### **In Vitro Data**



| Assay Type                            | Cell<br>Line/System                   | Species       | IC50 / Effective<br>Concentration | Reference    |
|---------------------------------------|---------------------------------------|---------------|-----------------------------------|--------------|
| LPA1 Receptor Binding (GTPyS)         | CHO cells<br>overexpressing<br>LPA1   | Human         | 0.98 μΜ                           | [1][2][3][4] |
| LPA1 Receptor<br>Binding (GTPyS)      | CHO cells<br>overexpressing<br>LPA1   | Mouse         | 0.73 μΜ                           | [1][2][3][4] |
| LPA-induced<br>Calcium Flux           | CHO cells<br>transfected with<br>LPA1 | Human         | 0.025 μM (25<br>nM)               | [2][7]       |
| LPA-induced<br>Calcium Flux           | CHO cells<br>transfected with<br>LPA1 | Mouse         | 0.023 μM (23<br>nM)               | [2][7]       |
| LPA-driven<br>Chemotaxis              | CHO cells<br>overexpressing<br>LPA1   | Mouse         | 778 nM                            | [1][2][4]    |
| LPA-driven<br>Chemotaxis              | A2058<br>melanoma cells               | Human         | 233 nM                            | [1][2][4]    |
| Inhibition of LPA-<br>induced [Ca2+]i | MDA-MB-231<br>and SK-OV3<br>cells     | Human         | 500 nM                            | [9]          |
| LPA-induced Vasorelaxation            | Not specified                         | Not specified | ~90% reduction<br>at 10 μM        | [7]          |

## **In Vivo Data**



| Animal Model                 | Application                                           | Dosing Regimen                       | Reference |
|------------------------------|-------------------------------------------------------|--------------------------------------|-----------|
| Male Sprague-Dawley<br>Rats  | Pharmacokinetic studies                               | 2 mg/kg (i.v.) or 10<br>mg/kg (oral) | [1][2]    |
| Male Beagle Dogs             | Pharmacokinetic studies                               | 2 mg/kg (i.v.) or 5<br>mg/kg (oral)  | [2]       |
| C57BI/6 Mice                 | Pharmacokinetic studies                               | 30 mg/kg (oral<br>gavage)            | [2]       |
| Female CD-1 Mice             | Inhibition of LPA-<br>stimulated histamine<br>release | 1–30 mg/kg (oral)                    | [9]       |
| STZ-induced Diabetic<br>Mice | Attenuation of diabetic nephropathy                   | Not specified                        | [6]       |

## Experimental Protocols & Methodologies Preparation of AM095 Stock Solution

Objective: To prepare a high-concentration stock solution of AM095 for subsequent dilution in experimental buffers.

#### Materials:

- AM095 free acid powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous[1]
- Sterile microcentrifuge tubes

#### Protocol:

- Allow the AM095 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of AM095 (MW: 456.49),



you would add 219 µL of DMSO.

- Add the calculated volume of DMSO to the vial of AM095.
- To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[3][9]
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]

#### In Vitro Cell-Based Assay Workflow

Objective: A general workflow for testing the effect of AM095 on cultured cells.





Click to download full resolution via product page

Caption: General workflow for in vitro experiments using AM095.



## **Troubleshooting Guide**

Issue 1: Poor Solubility or Precipitation of AM095

- Cause: AM095 has limited solubility in aqueous solutions. Using old or moisture-laden
   DMSO can significantly reduce its solubility.[1]
- Solution:
  - Always use fresh, anhydrous DMSO to prepare your stock solution.[1]
  - For in vivo formulations, specific solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2][10]
  - Gentle warming (37°C) and sonication can help dissolve the compound.[3][9]
  - Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%)</li>
     to avoid solvent-induced toxicity.

Issue 2: Inconsistent or No Effect of AM095 in Assays

- Cause: This could be due to several factors, including incorrect concentration, degradation of the compound, or issues with the experimental setup.
- Solution:
  - Concentration Range: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range based on the IC50 values in the tables above (e.g., 10 nM to 10 μM).
  - Compound Stability: Ensure your AM095 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] It is recommended to prepare fresh working solutions for each experiment.
  - Pre-incubation Time: The time cells are pre-incubated with AM095 before adding the agonist (like LPA) can be critical. A pre-incubation time of 5 minutes has been reported to be effective.[9] You may need to optimize this for your system.



 Agonist Concentration: Ensure the concentration of the agonist (e.g., LPA) is appropriate to elicit a response that can be effectively inhibited.

#### Issue 3: Potential Off-Target Effects

- Cause: While AM095 is a selective LPA1 antagonist, high concentrations may lead to offtarget effects.
- Solution:
  - Use the lowest effective concentration determined from your dose-response experiments.
  - Include appropriate controls, such as a vehicle control (DMSO) and potentially a negative control compound.
  - Consider using a secondary method, such as siRNA-mediated knockdown of LPA1, to confirm that the observed effects are indeed due to LPA1 inhibition.[6]

## **Signaling Pathway**

AM095 acts by blocking the LPA1 receptor, which is a G protein-coupled receptor that can signal through multiple heterotrimeric G proteins, including  $G\alpha i/o$ ,  $G\alpha q/11$ , and  $G\alpha 12/13.[5][11]$  This inhibition prevents the activation of downstream effector pathways that are involved in processes like cell migration, proliferation, and fibrosis.[5][6][11]

Click to download full resolution via product page

Caption: Simplified signaling pathway of LPA1 and its inhibition by AM095.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Troubleshooting & Optimization





- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AM095 free acid | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 4. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AM095 (free acid) MedChem Express [bioscience.co.uk]
- 9. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [determining optimal concentration of AM095 free acid for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560070#determining-optimal-concentration-of-am095-free-acid-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com